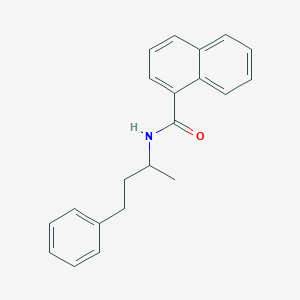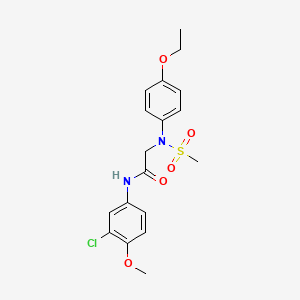
N-(1-methyl-3-phenylpropyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-3-phenylpropyl)-1-naphthamide, also known as U-47,700, is a synthetic opioid that was first synthesized in 1976 by Upjohn Company. It belongs to the family of synthetic opioids, which are designed to mimic the effects of natural opioids such as morphine and heroin. U-47,700 has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(1-methyl-3-phenylpropyl)-1-naphthamide works by binding to the mu-opioid receptor in the brain, which is responsible for the regulation of pain and pleasure. This binding activates the receptor, leading to a decrease in pain perception and an increase in feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception, increase feelings of pleasure and euphoria, and decrease anxiety and stress. It has also been shown to have sedative effects, leading to feelings of relaxation and calmness.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-methyl-3-phenylpropyl)-1-naphthamide in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study. It is also relatively easy to synthesize, which makes it more accessible than other opioids. However, one limitation is that it is a synthetic opioid, which may limit its applicability to natural systems.
Zukünftige Richtungen
There are a number of future directions that could be explored in the study of N-(1-methyl-3-phenylpropyl)-1-naphthamide. One area of research could be the development of new analogs of this compound with improved therapeutic properties. Another area of research could be the study of the long-term effects of this compound use, particularly in the context of opioid addiction. Additionally, the potential use of this compound in the treatment of other conditions, such as depression and anxiety, could be explored.
Synthesemethoden
N-(1-methyl-3-phenylpropyl)-1-naphthamide can be synthesized through a multistep process that involves the reaction of 1-naphthoic acid with 1-methyl-3-phenylpropylamine in the presence of a catalyst. The resulting intermediate is then reduced to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-3-phenylpropyl)-1-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties, and has been used in the treatment of pain. It has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
Eigenschaften
IUPAC Name |
N-(4-phenylbutan-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-16(14-15-17-8-3-2-4-9-17)22-21(23)20-13-7-11-18-10-5-6-12-19(18)20/h2-13,16H,14-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCWHCVYHRXISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B5106893.png)
![3-cyclopropyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5106899.png)
![1-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106903.png)
![3-{[(1-phenylcyclopentyl)methyl]amino}propanenitrile hydrochloride](/img/structure/B5106909.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanol dihydrochloride](/img/structure/B5106912.png)



![1-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5106965.png)
![methyl 2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5106977.png)
![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5106991.png)

![3-(1-naphthyl)-5-(1H-tetrazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107015.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
